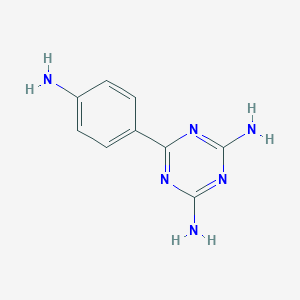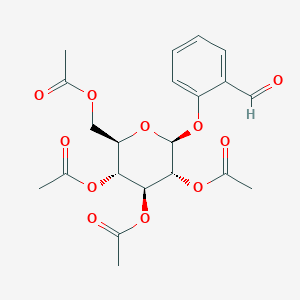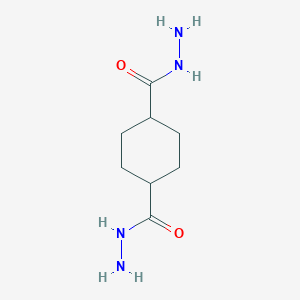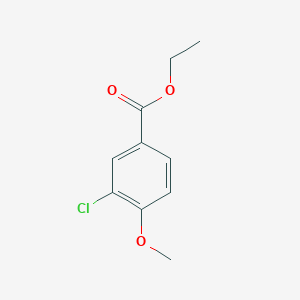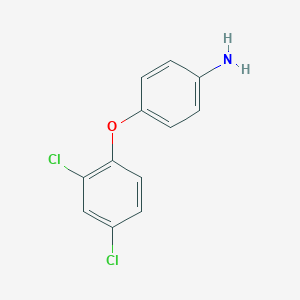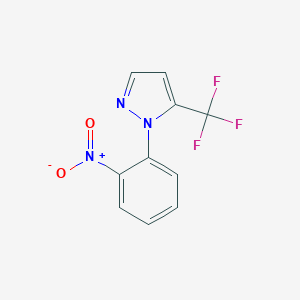
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as NTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTP is a highly reactive compound that can be synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed that 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have numerous biochemical and physiological effects. Inflammation is a major cause of many diseases, including arthritis, and 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have anti-inflammatory effects. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized using different methods. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is also relatively stable and can be stored for extended periods. However, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is highly toxic and should be handled with care. Additionally, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can react with other compounds in the lab, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for research on 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole. One area of interest is the development of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-based materials with unique properties. Another area of interest is the development of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in different fields.
Conclusion:
In conclusion, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can be synthesized using different methods and has been extensively studied for its anti-inflammatory, anticancer, and pesticidal properties. However, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is highly toxic and should be handled with care. Further research is needed to fully understand the mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in different fields.
Synthesemethoden
There are several methods for synthesizing 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole. One of the most common methods is the reaction of 2-nitrophenylhydrazine and trifluoroacetylacetone. The reaction takes place in the presence of a catalyst, such as acetic acid or hydrochloric acid, and yields 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been studied for its potential as an anticancer agent. In agriculture, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
1269291-12-4 |
|---|---|
Molekularformel |
C10H6F3N3O2 |
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-5-6-14-15(9)7-3-1-2-4-8(7)16(17)18/h1-6H |
InChI-Schlüssel |
VGGROQRTRZAKBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-] |
Synonyme |
1-(2-nitrophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



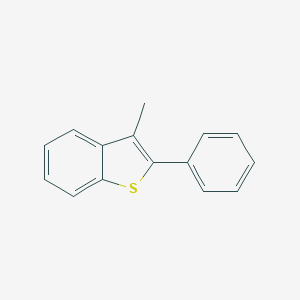

![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)

